N-butyl-3-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-3-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a synthetic compound belonging to the triazoloquinazoline family. This class of compounds is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of this compound makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-3-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves a multi-step process:
Formation of the Triazole Ring: The initial step involves the formation of the triazole ring through a cyclization reaction. This can be achieved by reacting an appropriate hydrazine derivative with an alkyne in the presence of a copper catalyst.
Quinazoline Ring Formation: The next step involves the construction of the quinazoline ring. This can be done by reacting the triazole intermediate with an anthranilic acid derivative under acidic conditions.
Introduction of the Butyl and Fluorophenyl Groups:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-butyl-3-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the butyl and fluorophenyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated solvents, bases like sodium hydroxide, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce various reduced derivatives of the triazoloquinazoline core.
Scientific Research Applications
Chemistry
In chemistry, N-butyl-3-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in antimicrobial and anticancer studies. Its ability to inhibit the growth of certain bacteria and cancer cells makes it a valuable candidate for further research in drug development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. Its anti-inflammatory properties could be beneficial in treating conditions such as arthritis and other inflammatory diseases.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced durability or resistance to degradation.
Mechanism of Action
The mechanism of action of N-butyl-3-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in the biological processes affected by the compound. For example, its antimicrobial activity could be due to the inhibition of bacterial enzymes essential for cell wall synthesis, while its anticancer effects might involve the disruption of signaling pathways that regulate cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
3-(4-Fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine: Lacks the butyl group, which may affect its biological activity and solubility.
N-butyl-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine: Lacks the fluorine atom, potentially altering its electronic properties and reactivity.
N-butyl-3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine: Substitutes fluorine with chlorine, which could impact its biological activity and toxicity profile.
Uniqueness
N-butyl-3-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is unique due to the presence of both the butyl and fluorophenyl groups. These substituents can significantly influence the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, as well as its overall biological activity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-butyl-3-(4-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5/c1-2-3-12-21-18-15-6-4-5-7-16(15)25-19(22-18)17(23-24-25)13-8-10-14(20)11-9-13/h4-11H,2-3,12H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYNJVSKNSKRLDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC2=C(N=NN2C3=CC=CC=C31)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.